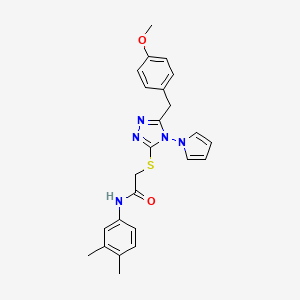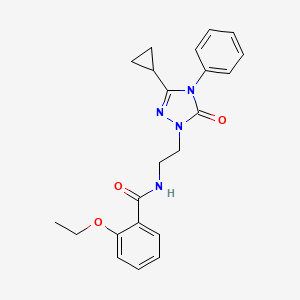
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one, also known as DMBA, is a synthetic compound that belongs to the family of pyrrolidinyl cathinones. DMBA is a psychoactive substance that has been recently gaining attention due to its potential applications in scientific research.
Wirkmechanismus
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's mechanism of action involves the inhibition of dopamine reuptake by binding to the DAT protein. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopamine signaling. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has also been found to have some affinity for other neurotransmitter transporters, such as serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's effects on the brain and body are largely mediated by its interaction with the dopamine system. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been found to increase dopamine release and decrease dopamine uptake, leading to increased dopamine signaling in the brain. This can result in various effects, such as increased locomotor activity, hyperthermia, and reward-related behaviors. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has also been found to have some effects on other neurotransmitter systems, such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's selectivity for the dopamine transporter makes it a useful tool for studying dopamine-related phenomena in the brain. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been used in various preclinical studies to investigate the role of dopamine in addiction, depression, and other neurological disorders. However, (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's psychoactive properties and potential for abuse make it a challenging substance to work with in the laboratory setting. Careful handling and strict safety protocols are necessary when working with (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one.
Zukünftige Richtungen
There are several potential future directions for research related to (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one. One area of interest is the investigation of (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another potential direction is the development of more selective DAT inhibitors that could be used as therapeutic agents for various neurological disorders. Furthermore, the use of (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one in combination with other drugs or therapies could provide valuable insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one acts as a selective dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's psychoactive properties and potential for abuse make it a challenging substance to work with, but with careful handling and strict safety protocols, it can be a valuable tool for advancing our understanding of the brain and its functions.
Synthesemethoden
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with nitroethane, followed by reduction with sodium borohydride, and then reaction with dimethylamine. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one acts as a selective dopamine transporter (DAT) inhibitor, which means that it blocks the reuptake of dopamine in the brain. This property makes (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11(2)7-5-6-10(13)12-8-3-4-9-12/h5-6H,3-4,7-9H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVAHFNDJXGDZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)




![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)




